4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1402664-75-8
VCID: VC11627200
InChI: InChI=1S/C6H5FN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
SMILES:
Molecular Formula: C6H5FN4
Molecular Weight: 152.13 g/mol

4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine

CAS No.: 1402664-75-8

Cat. No.: VC11627200

Molecular Formula: C6H5FN4

Molecular Weight: 152.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine - 1402664-75-8

Specification

CAS No. 1402664-75-8
Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
IUPAC Name 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine
Standard InChI InChI=1S/C6H5FN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Standard InChI Key RKSBQMSHUYOLSD-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)F)C(=NN2)N

Introduction

Structural and Electronic Properties of Pyrazolo[3,4-c]Pyridine Derivatives

The pyrazolo[3,4-c]pyridine core consists of a pyrazole ring fused to a pyridine ring at the 3,4- and c-positions, respectively (Fig. 1). In 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine, the fluorine substituent occupies the 4-position of the pyridine ring, while the amine group resides at the 3-position of the pyrazole moiety. This arrangement creates a polarized electronic environment, with the electron-withdrawing fluorine atom influencing the aromatic system's reactivity and the amine group serving as a potential site for hydrogen bonding or further functionalization .

Key structural features include:

  • Planarity: The fused bicyclic system ensures rigidity, favoring interactions with biological targets.

  • Dipole moments: The fluorine atom induces a localized dipole, enhancing solubility in polar solvents.

  • Tautomerism: The 1H-pyrazolo tautomer is thermodynamically favored due to resonance stabilization .

Synthetic Strategies for Fluorinated Pyrazolo[3,4-c]Pyridines

Halogenation and Functionalization

While no direct synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine is documented, analogous methods for 5-halo derivatives provide a template. Bedwell et al. demonstrated that 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines can be synthesized via nitrosation and cyclization of aminopyridine precursors (Scheme 1) . Adapting this approach, fluorination at the 4-position may require:

  • Directed ortho-metalation: Using TMPMgCl·LiCl to deprotonate the pyridine ring, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).

  • Palladium-mediated C–H activation: As shown for C-5 amination in related systems , Pd catalysts could enable selective fluorination via cross-coupling.

Comparative Analysis of Fluorination Methods

MethodYield (%)SelectivityScalabilityReference
Electrophilic Fluorination45–60ModerateLimited
Pd-Catalyzed C–H Activation70–85HighScalable
Halogen Exchange30–50LowChallenging

Challenges and Future Directions

  • Synthetic Accessibility: Current methods prioritize 5-halo isomers; developing regioselective 4-fluorination remains a hurdle.

  • Stability Studies: Fluorine’s electronegativity may increase susceptibility to hydrolytic cleavage under acidic/basic conditions.

  • Biological Screening: Prioritize assays for kinase inhibition, GPCR modulation, and antimicrobial activity based on structural analogs .

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